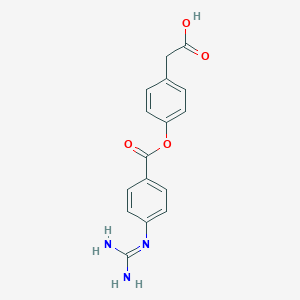

4-(4-グアニジノベンゾイルオキシ)フェニル酢酸

説明

“4-(4-Guanidinobenzoyloxy)phenylacetate” is a chemical compound with the molecular formula C16H15N3O4 . It is also known by other names such as “4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic acid” and “FOY 251 free base” among others .

Molecular Structure Analysis

The molecular weight of “4-(4-Guanidinobenzoyloxy)phenylacetate” is 313.31 g/mol . Its InChIKey is XTKGXPFBKPYFDW-UHFFFAOYSA-N . The compound’s structure has been examined using quantum mechanics/molecular mechanics molecular dynamic (QM/MM MD) simulations .Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are both 313.10625597 g/mol .科学的研究の応用

がん研究と治療

化合物4-(4-グアニジノベンゾイルオキシ)フェニル酢酸は、発がんに対する影響について研究されています。 例えば、この化合物は、プロテアーゼ阻害剤として、3-メチルコラントレン誘発マウス皮膚腫瘍の増殖を阻害することが判明しました . これは、がん研究と治療、特にプロテアーゼ活性を標的とする新しい治療戦略の開発における潜在的な応用を示唆しています。

膵臓疾患の管理

この化合物は、慢性膵炎に関連する症状を軽減するために日本で承認されているセリンプロテアーゼ阻害剤であるカモスタットメシル酸塩の活性代謝物です . 膵臓疾患の管理における役割は、その治療上の重要性を浮き彫りにしています。

COVID-19 治療

研究では、4-(4-グアニジノベンゾイルオキシ)フェニル酢酸が、SARS-CoV-2がヒト細胞に侵入するのを阻害する候補阻害剤として特定されています . これは、パンデミックに対する世界的な取り組みの一環として、COVID-19の治療における潜在的な薬剤としての化合物の地位を確立しています。

酵素阻害

この化合物はセリンプロテアーゼを阻害する能力があり、酵素阻害研究における幅広い応用を強調しています . これは、酵素のメカニズムを理解し、治療的に使用できる阻害剤を開発するために不可欠です。

将来の方向性

A study has attempted to form a novel nanoparticle by covalently conjugating 4-(2-(2-aminoethylamino)-2-oxoethyl)phenyl 4-guanidinobenzoyloxy (FOY-251), an active derivative of camostat mesylate, to the backbone of poly (γ-glutamic acid) (γ-PGA), in order to improve insulin stability against protease . This suggests potential future directions in the field of oral insulin delivery.

作用機序

Target of Action

The primary target of 4-(4-Guanidinobenzoyloxy)phenylacetate, also known as 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic acid, is the Type II Transmembrane Serine Protease (TMPRSS2) . TMPRSS2 plays a crucial role in facilitating the entry of certain viruses, such as SARS-CoV-2, into host cells .

Mode of Action

The compound interacts with its target, TMPRSS2, by inhibiting its protease activity . This interaction prevents TMPRSS2 from cleaving the S1/S2 interface of the viral spike protein, a necessary step for the virus to enter the host cell . The compound’s guanidino moiety forms a salt bridge with D435 in the primary recognition pocket A of TMPRSS2, stabilizing substrate binding .

Biochemical Pathways

The compound is part of a biochemical pathway involving the hydrolysis of camostat mesylate by carboxylesterase (CES) to form 4-(4-Guanidinobenzoyloxy)phenylacetate . This active metabolite is further hydrolyzed by arylesterase to 4-guanidinobenzoic acid .

Result of Action

The inhibition of TMPRSS2 by 4-(4-Guanidinobenzoyloxy)phenylacetate prevents the entry of SARS-CoV-2 into host cells . This action could potentially be used to treat COVID-19 .

Action Environment

The action of 4-(4-Guanidinobenzoyloxy)phenylacetate can be influenced by environmental factors such as the timing of administration relative to meals . For example, the exposure of the compound is significantly lower when administered after a meal or 30 minutes before a meal compared to the fasted state .

生化学分析

Biochemical Properties

The biochemical properties of 4-(4-Guanidinobenzoyloxy)phenylacetate are primarily related to its interactions with the type II transmembrane serine protease TMPRSS2 . This compound is shown to stabilize through salt bridge formation between the shared guanidino pharmacophore and D435 in pocket A .

Cellular Effects

It is known that this compound plays a role in the entry of coronaviruses, such as SARS-CoV-2, into host cells by cleaving the S1/S2 interface of the viral spike protein .

Molecular Mechanism

The molecular mechanism of 4-(4-Guanidinobenzoyloxy)phenylacetate involves its interactions with the TMPRSS2 enzyme. It is suggested that residues K342 and W461 are potential contacts involved in TMPRSS2 selective binding and activity .

Metabolic Pathways

特性

IUPAC Name |

2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21/h1-8H,9H2,(H,20,21)(H4,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKGXPFBKPYFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

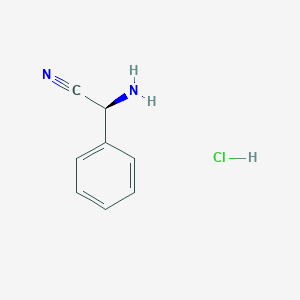

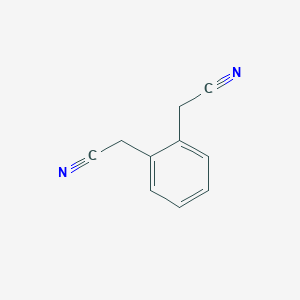

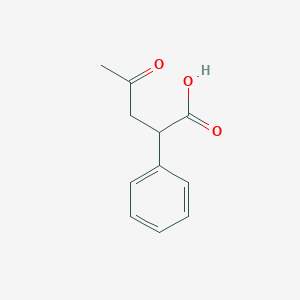

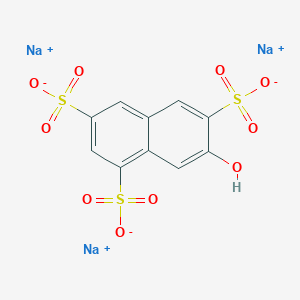

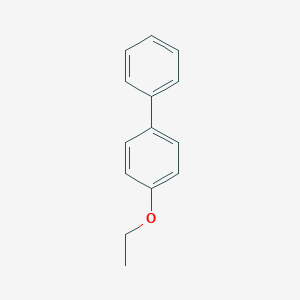

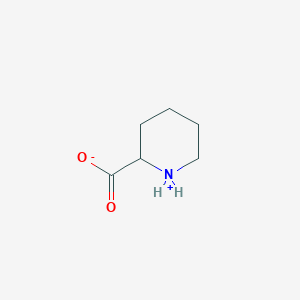

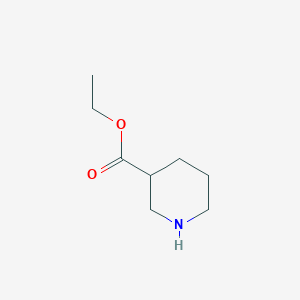

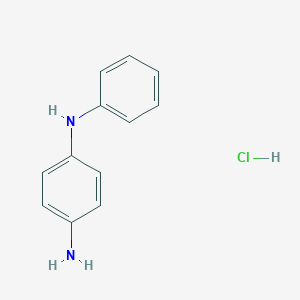

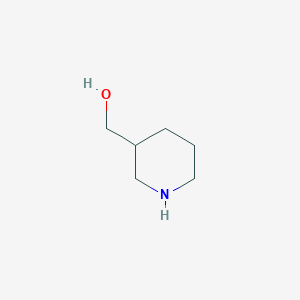

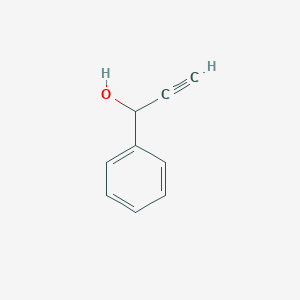

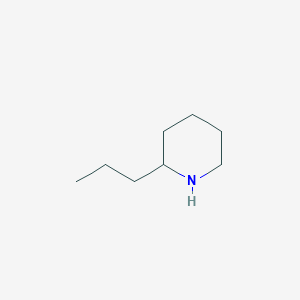

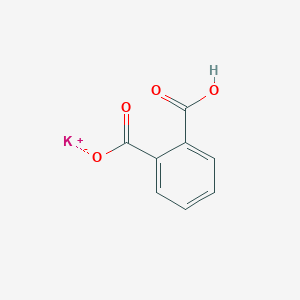

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-(4-Guanidinobenzoyloxy)phenylacetate exert its primary effect?

A1: 4-(4-Guanidinobenzoyloxy)phenylacetate, often investigated as its methanesulfonate salt (e.g., FOY-305), acts primarily as a protease inhibitor. [, , ] While it exhibits a broad spectrum of inhibition, it shows notable activity against trypsin, a key digestive enzyme. [, ] This trypsin-inhibiting capacity is central to many of its observed effects, including its potential influence on pancreatic function and tumor growth.

Q2: The research mentions an influence on cholecystokinin-pancreozymin (CCK). Can you elaborate on this relationship?

A2: Studies using isolated rat duodenum models demonstrated that introducing various trypsin inhibitors, including 4-(4-Guanidinobenzoyloxy)phenylacetate derivatives, into the duodenum led to increased levels of biologically active CCK in the surrounding blood vessels. [] This finding suggests a potential link between trypsin inhibition and CCK release, although the exact mechanism remains unclear.

Q3: Could you explain how 4-(4-Guanidinobenzoyloxy)phenylacetate might impact tumor growth?

A3: Research using mouse models has explored the potential antitumor effects of 4-(4-Guanidinobenzoyloxy)phenylacetate methanesulfonate. [, , , ] In studies involving 3-methylcholanthrene-induced carcinomas, both oral and intraperitoneal administration of the compound showed significant inhibition of tumor growth and increased survival times in mice. [, , ] While the precise mechanisms are still under investigation, the inhibition of kinin-forming proteases like trypsin, plasmin, and kallikrein is thought to play a role. []

Q4: Are there any insights into the absorption and distribution of 4-(4-Guanidinobenzoyloxy)phenylacetate methanesulfonate in the body?

A4: Studies using a rat intestinal loop model showed that 4-(4-Guanidinobenzoyloxy)phenylacetate methanesulfonate is absorbed most effectively from the rectum, with lower absorption rates observed in various sections of the small intestine. [, ] This difference in absorption is attributed to rapid degradation of the compound by esterase enzymes present in the small intestine. []

Q5: Beyond its potential in cancer research, are there other areas where 4-(4-Guanidinobenzoyloxy)phenylacetate derivatives have shown promise?

A6: Yes, research suggests that 4-(4-Guanidinobenzoyloxy)phenylacetate methanesulfonate could be beneficial in treating acute pancreatitis. [] Clinical trials comparing its efficacy to aprotinin (Trasylol) demonstrated promising results, with the compound showing effectiveness and safety profiles comparable to the established treatment. []

Q6: What about the potential for 4-(4-Guanidinobenzoyloxy)phenylacetate derivatives to inhibit phospholipase A2?

A7: Studies investigating the inhibitory effects of various protease inhibitors, including 4-(4-Guanidinobenzoyloxy)phenylacetate derivatives, on phospholipase A2 found that a derivative, gabexate mesilate (FOY), exhibited a 50% reduction in enzyme activity at a concentration of 5 x 10-4 mol/L. [] Similarly, camostat (another derivative) achieved the same level of inhibition at a concentration of 10-3 mol/L. [] This finding suggests potential applications for these compounds in conditions where modulating phospholipase A2 activity is desirable.

Q7: Has any research explored using 4-(4-Guanidinobenzoyloxy)phenylacetate derivatives to enhance the delivery of other therapeutic agents?

A8: Yes, recent research explored using a modified trimethyl chitosan nanoparticle conjugated with a 4-(4-Guanidinobenzoyloxy)phenylacetate derivative (FOY-251) and a goblet cell-targeting peptide (CSK) for oral insulin delivery. [] The study demonstrated the potential of this approach to improve insulin stability against trypsin degradation, indicating a promising strategy for enhancing oral bioavailability of peptide drugs. []

Q8: What are the next steps in research on 4-(4-Guanidinobenzoyloxy)phenylacetate and its derivatives?

A8: Future research should focus on:

- Structure-activity relationship studies: Investigating how structural modifications to 4-(4-Guanidinobenzoyloxy)phenylacetate influence its activity, potency, and selectivity could lead to more effective and targeted therapies. []

- Improving bioavailability and stability: Overcoming limitations like rapid degradation in the digestive tract is key for realizing the full therapeutic potential of these compounds. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。